

N-Benzhydryl-2-hydroxybenzamide: A Technical Guide to Structure Elucidation

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Compound of Interest

Compound Name: *N*-benzhydryl-2-hydroxybenzamide

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Introduction

N-benzhydryl-2-hydroxybenzamide is a derivative of salicylamide, a class of compounds known for a wide range of biological activities, including antiviral and anti-inflammatory properties. The incorporation of the bulky benzhydryl group is anticipated to significantly influence its physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the structural elucidation of **N-benzhydryl-2-hydroxybenzamide**, including its synthesis, predicted spectroscopic data, and the biological signaling pathways associated with its parent salicylamide scaffold. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide combines established synthetic methodologies and spectroscopic data from closely related analogues to provide a robust predictive framework for its characterization.

Molecular Structure

N-benzhydryl-2-hydroxybenzamide consists of a salicylamide core N-substituted with a benzhydryl group. The structure features a hydroxyl group ortho to the amide functionality, which can participate in intramolecular hydrogen bonding.

Chemical Structure:

Synthesis

The synthesis of **N-benzhydryl-2-hydroxybenzamide** can be achieved through the amidation of salicylic acid or its derivatives with benzhydramine. Several established methods for amide bond formation are applicable.^[1]

Experimental Protocol: Synthesis via Acyl Chloride

A common and effective method involves the conversion of salicylic acid to salicyloyl chloride, followed by reaction with benzhydramine.

Step 1: Synthesis of Salicyloyl Chloride

Salicylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$), to form the corresponding acyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.

Materials:

- Salicylic acid
- Thionyl chloride (or oxalyl chloride)
- Anhydrous dichloromethane (DCM)
- Dimethylformamide (DMF) (catalytic amount)

Procedure:

- To a solution of salicylic acid in anhydrous DCM, a catalytic amount of DMF is added.
- Thionyl chloride is added dropwise to the solution at 0 °C.
- The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- The solvent and excess thionyl chloride are removed under reduced pressure to yield crude salicyloyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of **N-benzhydryl-2-hydroxybenzamide**

The prepared salicyloyl chloride is then reacted with benzhydramine in the presence of a base to neutralize the HCl byproduct.

Materials:

- Salicyloyl chloride
- Benzhydramine
- Triethylamine (or other non-nucleophilic base)
- Anhydrous dichloromethane (DCM)

Procedure:

- Benzhydramine and triethylamine are dissolved in anhydrous DCM.
- The solution is cooled to 0 °C, and a solution of salicyloyl chloride in anhydrous DCM is added dropwise.
- The reaction mixture is stirred at room temperature for several hours.
- Upon completion, the reaction mixture is washed with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
- The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.
- The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure **N-benzhydryl-2-hydroxybenzamide**.

Alternative Synthetic Route: Direct Amidation

Direct coupling of salicylic acid and benzhydramine can be achieved using coupling reagents.

Experimental Protocol: Direct Amidation using B(OCH₂CF₃)₃

A modern approach utilizes tris(2,2,2-trifluoroethyl) borate as an effective reagent for direct amidation.^[2]

Materials:

- Salicylic acid
- Benzhydramine
- Tris(2,2,2-trifluoroethyl) borate ($\text{B}(\text{OCH}_2\text{CF}_3)_3$)
- Anhydrous solvent (e.g., toluene or acetonitrile)

Procedure:

- Salicylic acid, benzhydramine, and $\text{B}(\text{OCH}_2\text{CF}_3)_3$ are combined in an anhydrous solvent.
- The reaction mixture is heated, typically at 80 °C, for several hours.^[2]
- The reaction progress is monitored by TLC.
- After completion, the solvent is removed under reduced pressure.
- The crude product can often be purified by simple filtration through a resin or by standard chromatographic techniques.^[2]

Structure Elucidation: Spectroscopic Analysis

Direct experimental spectroscopic data for **N-benzhydryl-2-hydroxybenzamide** is not readily available. The following data is predicted based on the analysis of the closely related analogue, N-benzhydrylbenzamide, and general principles of spectroscopy.^[3]

Predicted ^1H NMR Data

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the salicyl and benzhydryl moieties, the methine proton of the benzhydryl group, and the amide and hydroxyl protons.

Table 1: Predicted ^1H NMR Chemical Shifts for **N-benzhydryl-2-hydroxybenzamide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0 - 13.0	br s	1H	Ar-OH (intramolecular H-bond)
~8.0 - 8.5	d	1H	NH
~7.2 - 7.6	m	14H	Aromatic protons (benzhydryl and salicyl)
~6.8 - 7.0	m	2H	Aromatic protons (salicyl)
~6.5	d	1H	CH-N

Predicted data is based on N-benzhydrylbenzamide[3] and typical shifts for salicylamides.

Predicted ^{13}C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **N-benzhydryl-2-hydroxybenzamide**

Chemical Shift (δ , ppm)	Assignment
~168 - 172	C=O (amide)
~160 - 162	C-OH (aromatic)
~140 - 142	Quaternary aromatic carbons (benzhydryl)
~115 - 135	Aromatic carbons
~58 - 62	CH-N

Predicted data is based on general values for amides and aromatic compounds.[4]

Predicted FTIR Data

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted FTIR Absorption Bands for **N-benzhydryl-2-hydroxybenzamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3400	Medium	N-H stretch (amide)
~3000 - 3200	Broad	O-H stretch (intramolecular H-bond)
~3030	Medium	Aromatic C-H stretch
~1630 - 1660	Strong	C=O stretch (Amide I band)
~1520 - 1550	Strong	N-H bend (Amide II band)
~1450, ~1500, ~1600	Medium	Aromatic C=C stretches

Predicted data is based on N-benzhydrylbenzamide[3] and general amide spectral data.[5]

Predicted Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectrometry Fragments for **N-benzhydryl-2-hydroxybenzamide**

m/z Value	Predicted Fragment Ion
303	[M] ⁺ (Molecular ion)
167	[C ₆ H ₅ CHC ₆ H ₅] ⁺ (Benzhydryl cation) - a prominent peak
121	[HOC ₆ H ₄ CO] ⁺ (Salicyloyl cation)
93	[HOC ₆ H ₄] ⁺ (Phenoxy cation from salicylic moiety)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

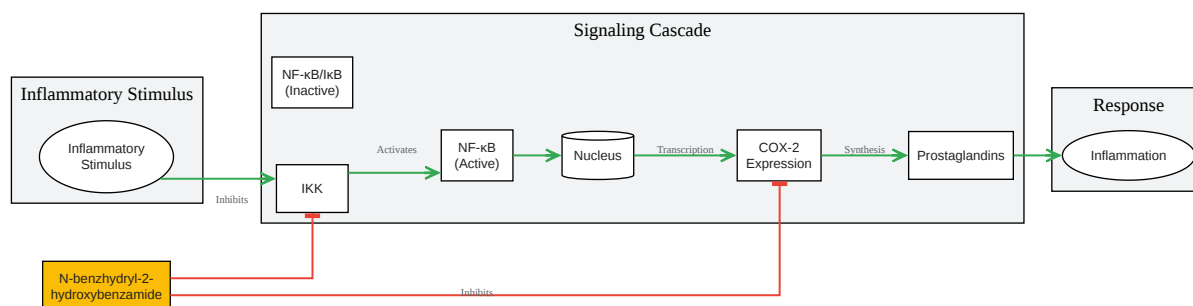
Fragmentation predictions are based on typical amide fragmentation patterns.[\[6\]](#)

Biological Activity and Signaling Pathways

While specific biological data for **N-benzhydryl-2-hydroxybenzamide** is unavailable, the salicylamide scaffold is known to possess significant biological activities, primarily antiviral and anti-inflammatory effects.[\[7\]](#)[\[8\]](#) These activities are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Signaling

Salicylamides can exert anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins.[\[8\]](#) Additionally, they can modulate inflammatory pathways by inhibiting transcription factors like NF-κB.[\[9\]](#)[\[10\]](#)

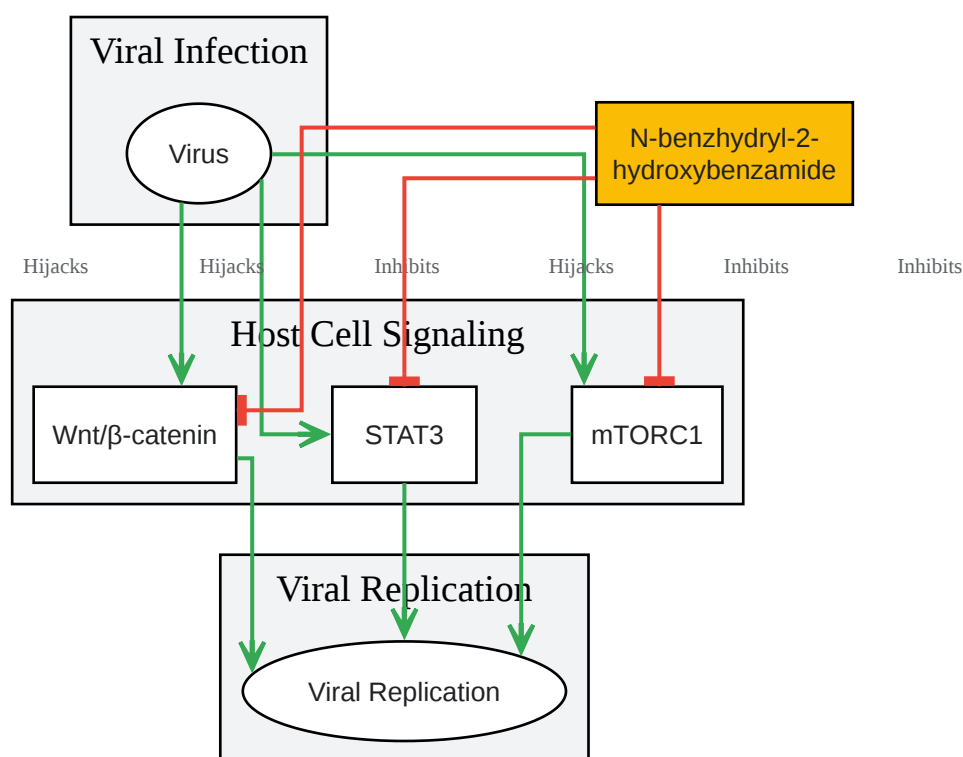


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Caption: Predicted anti-inflammatory signaling pathway.

Antiviral Signaling

Certain salicylamide derivatives, like niclosamide, have demonstrated broad-spectrum antiviral activity.^[7] Their mechanisms of action can involve the modulation of various signaling pathways that are crucial for viral replication, such as Wnt/ β -catenin, STAT3, and mTORC1.^[7]
^[11]



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Caption: Potential antiviral signaling pathways.

Conclusion

This technical guide provides a foundational understanding of the synthesis and structural elucidation of **N-benzhydryl-2-hydroxybenzamide**. While direct experimental data is currently sparse, the provided protocols and predicted spectroscopic data, based on sound chemical principles and analogous compounds, offer a valuable resource for researchers. The exploration of its biological activities, guided by the known pharmacology of the salicylamide scaffold, opens avenues for its investigation as a potential therapeutic agent. Further experimental validation of the predicted data is crucial for the definitive characterization of this compound.

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